1-(4-Benzylpiperidin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(4-Benzylpiperidin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a complex organic compound that features a unique structure combining piperidine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Piperidine Derivatives: The initial step involves the preparation of 4-benzylpiperidine and 4-(thiophen-2-yl)piperidine through nucleophilic substitution reactions.
Coupling Reaction: The two piperidine derivatives are then coupled using a suitable linker, such as ethanone, under controlled conditions. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzylpiperidin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the ethanone linker, converting it to an alcohol.
Substitution: The piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated piperidine derivatives.
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic properties.
Biological Research: It is used in studies exploring the interaction of piperidine derivatives with biological systems.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine rings may interact with neurotransmitter receptors, while the thiophene moiety could influence the compound’s electronic properties. These interactions can modulate various biological pathways, making the compound of interest in pharmacological research.
Comparison with Similar Compounds
- 1-Benzylpiperidin-4-yl)-2-(thiophen-2-yl)ethanone
- 1-(4-Benzylpiperidin-1-yl)-2-(4-(furan-2-yl)piperidin-1-yl)ethanone
Comparison: 1-(4-Benzylpiperidin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is unique due to the presence of both benzyl and thiophene groups, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2OS/c26-23(18-24-12-10-21(11-13-24)22-7-4-16-27-22)25-14-8-20(9-15-25)17-19-5-2-1-3-6-19/h1-7,16,20-21H,8-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNCYSGJKLGINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3CCC(CC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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